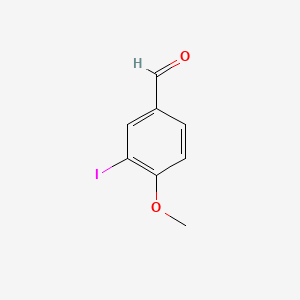

3-Iodo-4-methoxybenzaldehyde

Beschreibung

Research Context and Significance in Organic Synthesis

3-Iodo-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. chemimpex.com The presence of three different functional groups—aldehyde, iodo, and methoxy (B1213986)—on the aromatic ring allows for a diverse range of chemical transformations. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The iodine substituent is particularly significant as it enables various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the construction of complex molecular frameworks. The carbon-iodine bond is more reactive than the corresponding carbon-bromine or carbon-chlorine bonds, making it a preferred choice for these transformations. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring and can direct the regioselectivity of certain reactions.

This unique combination of functional groups makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemimpex.comcymitquimica.com For instance, it is a key starting material for the synthesis of certain bioactive compounds and natural products. rsc.org Its utility in medicinal chemistry is highlighted by its use in the preparation of compounds with potential therapeutic applications. chemimpex.com

Historical Development and Early Synthetic Applications

While detailed historical accounts of the first synthesis of this compound are not extensively documented in readily available literature, its emergence is closely tied to the development of methods for the selective iodination of aromatic compounds. The synthesis of this compound can be traced back to precursors like vanillin (B372448). evitachem.com Early applications likely focused on its use as a building block in academic research to explore new synthetic methodologies and to construct novel molecular architectures.

One of the early and notable applications involves its use in the synthesis of various substituted benzaldehydes and their derivatives. For example, it can be demethylated to produce 3-iodo-4-hydroxybenzaldehyde, another important synthetic intermediate. chemicalbook.com The development of efficient synthetic routes to this compound, often involving the iodination of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), has been a subject of interest to provide a reliable supply for further synthetic explorations. A reported synthesis method involves the reaction of 4-methoxybenzaldehyde with an iodinating agent, followed by purification, to yield the desired product. rsc.org

Overview of Current Research Trajectories and Challenges

Current research involving this compound continues to expand its applications in organic synthesis. Researchers are actively exploring its use in the development of novel pharmaceuticals, including potential anti-cancer agents, and in the creation of advanced materials. chemimpex.com Its role as a building block for fluorescent probes in biological imaging is also an area of growing interest. chemimpex.com

Furthermore, the compound is being investigated for its potential in the agrochemical industry for the development of new pesticides and herbicides. chemimpex.com The reactivity of the iodine atom allows for the introduction of various other functional groups, leading to the creation of diverse molecular libraries for screening and discovery of new bioactive molecules.

A significant research trajectory is its application in the total synthesis of complex natural products. For example, it has been utilized in the synthesis of Aristogin D. rsc.org The challenge in these syntheses often lies in achieving high yields and stereoselectivity in multi-step reaction sequences.

Despite its versatility, challenges remain. The synthesis of this compound itself can sometimes be hampered by the formation of regioisomers, requiring careful control of reaction conditions and purification methods. Additionally, the cost and availability of starting materials can be a factor in large-scale applications. Ongoing research aims to develop more efficient, cost-effective, and environmentally friendly synthetic methods for both the preparation of this compound and its subsequent transformations.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₂ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 262.04 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Off-white to pale yellow solid/crystals | chemimpex.comcymitquimica.com |

| Melting Point | 104-112 °C | chemimpex.comsigmaaldrich.com |

| CAS Number | 2314-37-6 | chemimpex.comsigmaaldrich.com |

| Purity | ≥ 97% | chemimpex.com |

Interactive Data Table: Synthetic Applications of this compound

| Reaction Type | Product | Significance | Reference |

| Demethylation | 3-Iodo-4-hydroxybenzaldehyde | Intermediate for further synthesis | chemicalbook.com |

| Synthesis of Natural Products | Aristogin D | Demonstrates utility in complex synthesis | rsc.org |

| Cross-Coupling Reactions | Various biaryls and alkynylated compounds | Key for constructing complex molecular frameworks |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWOHBWQJGLXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363475 | |

| Record name | 3-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-37-6 | |

| Record name | 3-Iodo-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Iodo 4 Methoxybenzaldehyde

Established Synthetic Pathways to 3-Iodo-4-methoxybenzaldehyde

Traditional methods for synthesizing this compound primarily rely on the direct iodination of a readily available precursor or the manipulation of functional groups on a pre-iodinated scaffold.

Regioselective Iodination of 4-Methoxybenzaldehyde (B44291) (p-Anisaldehyde)

The most direct route to this compound involves the electrophilic iodination of p-anisaldehyde. The methoxy (B1213986) group is an ortho-, para-directing activator, and since the para position is blocked by the aldehyde group, iodination preferentially occurs at one of the ortho positions (C3 or C5). A common method employs iodine monochloride (ICl) in a solvent such as glacial acetic acid. This approach provides the desired this compound, which can then be used in subsequent reactions, for instance, in the synthesis of biflavonoids.

Synthesis via Functional Group Interconversions of Precursors

An alternative strategy involves the synthesis from precursors that already contain the iodo- and methoxy- functionalities or can be easily converted. This often involves a series of reactions known as functional group interconversions (FGIs), where one functional group is transformed into another. chemicalbook.com For example, syntheses can start from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or its derivatives. Iodination of vanillin yields 5-iodovanillin, which can then be methylated to produce this compound. Another pathway starts with 3,4-dihydroxy-5-iodobenzaldehyde, which can be selectively methylated to yield the target compound. chemicalbook.com These multi-step sequences allow for the construction of the molecule when direct iodination of p-anisaldehyde is not suitable or provides low yields.

Comparative Analysis of Reagent Systems for Iodination

Several reagent systems have been developed for the iodination of activated aromatic rings like p-anisaldehyde. The choice of reagent can significantly impact yield, selectivity, and reaction conditions.

A comparison of common iodination systems is presented below:

| Reagent System | Substrate | Conditions | Yield | Observations |

| Iodine Monochloride (ICl) | p-Anisaldehyde | Glacial Acetic Acid, 60°C | 55% | A classic method for direct iodination. |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Benzaldehyde (B42025) derivatives | Acetonitrile, reflux | 77-80% | Effective for various substituted benzaldehydes. mdpi.com |

| NIS / Silver(I) Triflimide | Anisole derivatives | Dichloromethane, 40°C | High | Catalytic system, shows excellent regioselectivity and efficiency. acs.orgnih.gov |

| NIS / Iron(III) Chloride | Anisole | Dichloromethane, 21h | 86% | Inexpensive and effective catalyst, gives a 93:7 mixture of p- and o-isomers for anisole. acs.org |

| Sodium Peroxodisulfate / Iodine | Anisole | Acetonitrile, 80°C | 91% | Uses cheap, commercially available reagents with a phase-transfer catalyst. thieme-connect.com |

| Oxone® / Potassium Iodide (KI) | Vanillin | Water, reflux | Good | A green chemistry approach using water as the solvent. tandfonline.com |

Novel and Advanced Synthetic Strategies

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and related iodoarenes.

Catalytic Approaches to Aromatic Iodination

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency and reduce waste. For the iodination of activated arenes, several catalytic systems have proven highly effective.

Iron(III)-Catalyzed Iodination: An efficient and regioselective method utilizes an iron(III) catalyst with N-iodosuccinimide (NIS). acs.org This system can be significantly accelerated by using a triflimide-based ionic liquid, which acts as both the reaction solvent and an activator for the iron(III) catalyst. acs.org The process often requires only a small catalytic loading (e.g., 5 mol%) of an inexpensive and non-toxic iron salt, such as FeCl₃. acs.org This approach allows for faster reactions at lower temperatures compared to non-catalyzed methods and is compatible with a wide range of substrates. acs.org

Silver(I)-Catalyzed Iodination: A mild and rapid method for iodinating arenes employs silver(I) triflimide as a catalyst to activate NIS. acs.orgnih.gov This system is particularly effective for a broad range of anisole, aniline (B41778), and phenol (B47542) derivatives. acs.org The use of a soft, low-charged silver(I) Lewis acid with a non-complexing triflimide counterion leads to fast and efficient iodination, often with high regioselectivity and suppression of over-iodination, even in highly activated substrates. acs.org

Eco-Friendly and Sustainable Synthesis Methodologies

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes.

Aqueous Phase Synthesis: One notable green approach is the iodination of vanillin using Oxone® and potassium iodide (KI) in water. tandfonline.com This method avoids the use of volatile and often toxic organic solvents, making it an environmentally benign alternative. The reaction proceeds efficiently under reflux in water, a renewable and non-toxic solvent. tandfonline.com

Laccase-Catalyzed Iodination: An innovative and sustainable method involves the use of enzymes. Laccase-catalyzed iodination of p-substituted phenols, such as vanillin, uses potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. rsc.org This biocatalytic approach operates under mild reaction conditions and delivers the desired iodophenols in high yields, representing a highly efficient and sustainable process. rsc.org

Ionic Liquids as Recyclable Media: The use of ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂), in conjunction with catalysts like FeCl₃ offers a sustainable option. acs.org Ionic liquids have low vapor pressure, can accelerate reaction rates, and can often be easily separated from the product and recycled for subsequent reactions. acs.org

Large-Scale Preparative Methods and Process Optimization

The industrial-level synthesis of this compound prioritizes cost-effectiveness, high yield, and process safety. The primary and most direct route involves the electrophilic iodination of the readily available starting material, 4-methoxybenzaldehyde (p-anisaldehyde). thieme-connect.com Optimization of this process focuses on the choice of iodinating agent, solvent, and reaction conditions to maximize yield and purity while minimizing waste and side-product formation.

One efficient method reported involves the direct iodination of p-anisaldehyde to produce this compound, which then serves as a key intermediate in the large-scale synthesis of bioactive compounds like the biflavonoid Rhodophyscin. thieme-connect.com Another approach starts from vanillin, which undergoes iodination to form 5-iodovanillin. amazonaws.com This intermediate is then used in subsequent steps to yield derivatives of this compound. amazonaws.com

A notable advancement in process optimization for similar phenolic aldehydes involves the use of enzyme catalysis. A highly efficient and sustainable method for the iodination of p-substituted phenols has been developed on a preparative scale using a laccase catalyst. rsc.org This system employs potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant, offering a green alternative to traditional methods with yields of up to 93%. rsc.org By carefully controlling the reaction conditions, the common side reaction of oxidative dimerization can be completely suppressed. rsc.org

Research has also detailed specific laboratory-scale preparations that demonstrate high efficiency. For instance, a synthesis using an unspecified "experimental procedure I" followed by column chromatography purification resulted in a 90% yield of this compound as a white solid. rsc.org While specific reagents for this exact procedure are not fully detailed in the supporting information, it highlights the potential for high-throughput synthesis. rsc.org

Below is a table summarizing various synthetic approaches and findings for this compound and related compounds.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| p-Anisaldehyde | Iodination | This compound | Not specified | thieme-connect.com |

| Vanillin | Benzyltrimethylammonium dichloroiodate, Methanol:Dichloromethane | 5-Iodovanillin | Not specified | amazonaws.com |

| p-Substituted Phenols | Laccase catalyst, KI, Aerial O₂ | Iodinated phenols | Up to 93% | rsc.org |

| Not specified | Experimental Procedure I, Column Chromatography | This compound | 90% | rsc.org |

Stereoselective and Enantioselective Synthesis (if applicable to specific derivatives)

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, direct enantioselective synthesis of the compound itself is not applicable.

However, this compound serves as a crucial building block in the synthesis of more complex, biologically active molecules that may contain one or more chiral centers. In these multi-step syntheses, the principles of stereoselective and enantioselective synthesis become highly relevant for controlling the spatial arrangement of atoms in the final derivative products.

For example, aldehydes are common starting materials for creating chiral alcohols. A reliable and established protocol exists for the synthesis of chiral (E)-4-iodobut-3-en-1-ols from various aldehydes. nih.gov This method could theoretically be applied to this compound to produce a chiral alcohol derivative, where the stereochemistry is controlled during the reaction. The development of new methodologies for the asymmetric synthesis of heterocycles, such as tetrahydropyrans, which are prevalent in pharmaceuticals, often involves reactions of aldehydes. whiterose.ac.uk

The synthesis of isoflavonoids, a class of compounds for which this compound can be a precursor, often requires stereoselective steps to obtain the desired natural product. rsc.org While many syntheses may result in a racemic mixture of isoflavanones and isoflavans, stereoselective methods, including the hydrogenation of isoflavones or various annulation strategies, are employed to produce single enantiomers. rsc.org

Therefore, while stereoselectivity is not a factor in producing this compound itself, its value is significantly enhanced by its potential to be transformed into enantiomerically pure derivatives through subsequent asymmetric reactions.

Derivatization Strategies and Reactivity of 3 Iodo 4 Methoxybenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical modifications, including changes in oxidation state, condensation with active methylene (B1212753) compounds, and the formation of imines.

Oxidation and Reduction Reactions

The aldehyde group of 3-iodo-4-methoxybenzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, representing fundamental transformations of this functional group.

Oxidation: The oxidation of the aldehyde functional group yields the corresponding carboxylic acid, 3-iodo-4-methoxybenzoic acid. This transformation is a standard procedure in organic synthesis, typically achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) to avoid side reactions.

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, (3-iodo-4-methoxyphenyl)methanol. This can be accomplished using various reducing agents. A common method is hydrosilylation, which can reduce aldehydes to alcohols using reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst. researchgate.net Other standard laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

| Reaction Type | Starting Material | Product |

| Oxidation | This compound | 3-Iodo-4-methoxybenzoic acid |

| Reduction | This compound | (3-Iodo-4-methoxyphenyl)methanol |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions provide a powerful method for forming new carbon-carbon bonds by utilizing the electrophilic nature of the aldehyde's carbonyl carbon.

Aldol Condensation: In an aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. magritek.comyoutube.com this compound can react with ketones that possess α-hydrogens, such as acetone (B3395972) or acetophenone, under basic conditions. magritek.com For example, the reaction with acetone would yield 4-(3-iodo-4-methoxyphenyl)but-3-en-2-one after dehydration. magritek.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an "active hydrogen" compound, meaning a compound with a CH₂ or CHR group flanked by two electron-withdrawing groups (Z). wikipedia.org Typical active hydrogen compounds include diethyl malonate, malonic acid, or cyanoacetic acid. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org The reaction of this compound with a compound like diethyl malonate would proceed via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

| Condensation Reaction | Reactants | Catalyst/Conditions | Product Type |

| Aldol Condensation | This compound + Ketone (e.g., acetone) | Base (e.g., KOH) | α,β-Unsaturated ketone |

| Knoevenagel Condensation | This compound + Active Hydrogen Compound (e.g., diethyl malonate) | Weakly basic amine | α,β-Unsaturated ester/acid |

Formation of Schiff Bases and Imines

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. mdpi.com This condensation reaction is a reversible process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. peerj.com Schiff bases are important intermediates in the synthesis of various biologically active compounds and are used as ligands in coordination chemistry. mdpi.com The reaction can be carried out under various conditions, sometimes simply by mixing the aldehyde and amine, occasionally with a catalyst or under solvent-free conditions. mdpi.compeerj.comscirp.org For instance, reacting this compound with an aromatic amine like aniline (B41778) would produce N-(3-iodo-4-methoxybenzylidene)aniline.

Reactions with Organometallic Reagents

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction is a fundamental method for forming carbon-carbon bonds and results in the formation of secondary alcohols. For example, the addition of methylmagnesium bromide (CH₃MgBr) to this compound, followed by an acidic workup, would yield 1-(3-iodo-4-methoxyphenyl)ethanol. The high reactivity of the aldehyde group generally allows this reaction to proceed selectively without significant interference at the aryl iodide position, provided that appropriate reaction conditions are maintained.

Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key functional group for advanced synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C bonds. The aryl iodide in this compound serves as an excellent electrophilic partner in these reactions.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. organic-chemistry.org Due to the stability and low toxicity of boronic acids, this reaction is widely used. organic-chemistry.org this compound can be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. For example, reacting it with phenylboronic acid in the presence of a palladium catalyst and a base would yield 3-phenyl-4-methoxybenzaldehyde. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides, allowing for selective couplings. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgnih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org this compound can be reacted with alkenes like styrene (B11656) or acrylates to introduce a vinyl group at the 3-position of the aromatic ring. For instance, coupling with styrene would produce (E)-3-(2-phenylvinyl)-4-methoxybenzaldehyde.

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of a base. organic-chemistry.org The high reactivity of the C-I bond makes this compound an ideal substrate. wikipedia.org Coupling it with a terminal alkyne such as phenylacetylene (B144264) would result in the formation of 3-(phenylethynyl)-4-methoxybenzaldehyde.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) complex, Base | 3-R-4-methoxybenzaldehyde (R=aryl, vinyl) |

| Heck | Alkene (e.g., Styrene) | Pd(0) complex, Base | 3-(alkenyl)-4-methoxybenzaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst, Base | 3-(alkynyl)-4-methoxybenzaldehyde |

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on this compound, where a nucleophile displaces the iodide ion, is generally challenging under classical conditions. The SNAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org In this molecule, the electron-withdrawing aldehyde group is meta to the iodine atom, and the methoxy (B1213986) group is electron-donating, which deactivates the ring toward nucleophilic attack.

However, the substitution of the iodo group can be achieved efficiently through modern metal-catalyzed cross-coupling reactions, which serve as powerful alternatives to classical SNAr.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen (C-N) bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org Employing this compound in this reaction allows for the synthesis of a wide array of N-aryl derivatives, which are prevalent structures in pharmaceuticals. researchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgwuxiapptec.com

Ullmann Condensation: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of aryl halides to form biaryl compounds. organic-chemistry.org A variation, known as the Ullmann-type reaction, facilitates the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by coupling aryl halides with alcohols, phenols, or thiols. organic-chemistry.org This method can be used to convert this compound into diaryl ethers or aryl thioethers.

| Reaction Name | Nucleophile (R-XH) | Catalyst System | Product Structure |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium / Phosphine Ligand | N-(4-formyl-2-methoxyphenyl)amine derivative |

| Ullmann Condensation | Alcohol/Phenol (B47542) (R-OH) | Copper | 4-formyl-2-methoxy-1-phenoxybenzene derivative |

| Ullmann Condensation | Thiol (R-SH) | Copper | (4-formyl-2-methoxyphenyl)(organo)sulfane derivative |

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The carbon-iodine bond in this compound is susceptible to the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. However, the presence of the electrophilic aldehyde group prevents the direct formation of these reagents, as they would immediately react with the starting material. Therefore, a protection-deprotection strategy is required.

Protection of the Aldehyde: The aldehyde group is first converted into a non-reactive functional group, typically an acetal. This is commonly achieved by reacting this compound with a diol like ethylene (B1197577) glycol or an alcohol such as ethanol (B145695) in the presence of an acid catalyst.

Formation of the Organometallic Reagent:

Grignard Reagent: The protected aryl iodide is reacted with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent. google.com

Organolithium Reagent: The protected aryl iodide undergoes a rapid lithium-halogen exchange when treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C). wikipedia.orgresearchgate.net This exchange is particularly efficient for aryl iodides. researchgate.net

Reaction and Deprotection: The resulting organometallic compound can then be reacted with a wide range of electrophiles. A subsequent acidic workup regenerates the aldehyde group by hydrolyzing the acetal, yielding the final derivatized product.

Chemical Modifications of the Methoxy Group

The methoxy group (–OCH₃) on the aromatic ring is relatively inert but can be chemically modified, most commonly through ether cleavage to yield a hydroxyl group (–OH). This demethylation reaction transforms this compound into 3-iodo-4-hydroxybenzaldehyde (5-iodovanillin). This transformation is typically achieved under harsh conditions using strong acids or specific Lewis acids.

Common reagents for this cleavage include:

Strong Protic Acids: Hydrogen bromide (HBr) and hydrogen iodide (HI) are frequently used. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic (SN2) attack of the bromide or iodide ion on the methyl group, displacing the phenol as the leaving group.

Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers, often providing higher yields and requiring milder conditions than protic acids.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates structural elements from each starting material. nih.gov The aldehyde functionality makes this compound an excellent substrate for several important MCRs, allowing for the rapid construction of diverse molecular scaffolds.

Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When this compound is used, the resulting product contains the intact 3-iodo-4-methoxyphenyl substituent, which can be used for further synthetic modifications.

Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org It produces an α-acylamino amide, a peptide-like structure. The use of this compound allows for the creation of complex, drug-like molecules in a single, highly atom-economical step. wikipedia.org The retention of the iodine atom in the product is a key advantage for library synthesis, as it can serve as a handle for subsequent cross-coupling reactions.

| Reaction | Components | General Product Structure |

|---|---|---|

| Passerini Reaction | This compound + Carboxylic Acid (R¹-COOH) + Isocyanide (R²-NC) | α-acyloxy amide with a 3-iodo-4-methoxyphenyl group |

| Ugi Reaction | This compound + Amine (R¹-NH₂) + Carboxylic Acid (R²-COOH) + Isocyanide (R³-NC) | α-acylamino amide with a 3-iodo-4-methoxyphenyl group |

Mechanistic Investigations of Chemical Transformations Involving 3 Iodo 4 Methoxybenzaldehyde

Elucidation of Reaction Mechanisms

The chemical transformations of 3-Iodo-4-methoxybenzaldehyde are primarily governed by the interplay of its functional groups: the electron-donating methoxy (B1213986) group, the electron-withdrawing and meta-directing aldehyde group, and the bulky, yet reactive, iodine substituent. These features dictate the regioselectivity and reactivity of the aromatic ring in various reaction types.

Electrophilic Aromatic Substitution Pathways

The formation of this compound itself is a classic example of an electrophilic aromatic substitution reaction. The starting material, 4-methoxybenzaldehyde (B44291) (anisaldehyde), possesses a strongly activating methoxy group which directs incoming electrophiles to the ortho and para positions. Due to the steric hindrance at the position ortho to the bulky aldehyde group, the substitution primarily occurs at the position ortho to the methoxy group, yielding the 3-iodo derivative.

The mechanism proceeds via the generation of an electrophilic iodine species, typically from molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. This electrophile (I⁺) is then attacked by the electron-rich aromatic ring of 4-methoxybenzaldehyde. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the aromatic ring, with significant contributions from resonance structures that place the charge on the carbons ortho and para to the electron-donating methoxy group. Finally, a base in the reaction mixture abstracts a proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring and yielding the final product, this compound. wikipedia.orgyoutube.com

Subsequent electrophilic aromatic substitution reactions on this compound would be influenced by the combined directing effects of the existing substituents. The methoxy group is a strong ortho, para-director, while the aldehyde group is a meta-director. The iodine atom is a weak deactivator but also an ortho, para-director. The interplay of these effects would determine the position of any further substitution.

Radical Reaction Mechanisms

Aromatic aldehydes, including this compound, can participate in radical reactions, often initiated by light or radical initiators. beilstein-journals.org A common radical reaction involving aldehydes is the generation of acyl radicals. Under photolytic conditions or in the presence of a radical initiator, the aldehydic hydrogen can be abstracted, forming a benzoyl-type radical.

This acyl radical can then undergo a variety of transformations. One notable pathway is decarbonylation, where the radical loses a molecule of carbon monoxide to form an aryl radical. acs.org In the case of this compound, this would lead to the formation of a 2-iodo-5-methoxyphenyl radical. This highly reactive species could then participate in a range of subsequent reactions, such as hydrogen abstraction to form 2-iodoanisole, or addition to unsaturated systems.

The presence of the iodine atom on the aromatic ring could also influence radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under certain conditions, leading to the formation of an aryl radical and an iodine radical. This pathway could be significant in high-temperature or photochemically-induced reactions.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org While specific examples of pericyclic reactions directly involving this compound are not well-documented in the literature, its structure contains functionalities that could potentially participate in such transformations.

For instance, the aldehyde group could act as a dienophile in a Diels-Alder reaction if a suitable diene is present, although this is generally less common for aromatic aldehydes. More plausible is the involvement of the aromatic ring itself in certain types of pericyclic reactions, such as medium.commedium.com-sigmatropic rearrangements, if an appropriate substituent were present on the methoxy group or an adjacent position. medium.com182.160.97 However, the stability of the aromatic ring makes its direct participation in many pericyclic reactions energetically unfavorable.

Kinetic Studies and Reaction Rate Analysis

Detailed kinetic studies specifically on reactions involving this compound are limited. However, insights can be drawn from studies on analogous compounds. For instance, kinetic investigations of the halogen-exchange fluorination of chlorobenzaldehydes have shown that the reaction rates are influenced by factors such as temperature and the nature of the catalyst. researchgate.net Studies on the polarographic behavior of benzaldehydes reacting with hydrazine have also provided kinetic data on the formation of hydrazones. electrochem.org

For the electrophilic iodination of 4-methoxybenzaldehyde to form the title compound, the reaction rate would be expected to be significantly faster than that of benzene (B151609) due to the activating effect of the methoxy group. The rate law would likely be second order, depending on the concentrations of both the aromatic substrate and the electrophilic iodine species.

In radical reactions, the rate of acyl radical formation would depend on the bond dissociation energy of the aldehydic C-H bond and the nature of the radical initiator. Subsequent reactions of the acyl or aryl radicals would have their own characteristic rate constants.

Thermodynamic Considerations in Reaction Pathways

The thermodynamic stability of this compound and its reaction intermediates plays a crucial role in determining the feasibility and position of equilibrium in its chemical transformations. The formation of the iodinated product from 4-methoxybenzaldehyde is generally a thermodynamically favorable process, although the reversibility of electrophilic halogenation can be a factor under certain conditions.

Studies on the thermodynamic properties of halogenated benzaldehydes indicate that factors such as polarizability and intermolecular interactions influence their physical properties and stability. mdpi.com The introduction of an iodine atom onto the benzene ring generally increases the molecule's stability through favorable dispersion forces, although this can be offset by steric strain, particularly with adjacent bulky groups.

In radical reactions, the relative stability of the potential radical intermediates is a key thermodynamic factor. The benzoyl-type radical is stabilized by resonance with the aromatic ring and the carbonyl group. The stability of the aryl radical formed after potential decarbonylation would also influence the reaction pathway. Thermodynamic data for a range of organic compounds, including aldehydes and aromatic halides, can be found in various chemical databases and literature compilations. acs.orgacs.org

Influence of Catalyst Systems on Reaction Mechanisms

Catalysts play a pivotal role in many reactions involving this compound, influencing both the reaction rate and the mechanism.

In electrophilic iodination, Lewis acids or oxidizing agents are often used to generate the highly reactive electrophilic iodine species, thereby accelerating the reaction. wikipedia.org

In the context of modern organic synthesis, the iodine substituent of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. libretexts.orgnobelprize.orgunibo.itresearchgate.netsigmaaldrich.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium complex. The cycle typically begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck or Sonogashira coupling). The final step is a reductive elimination, which forms the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The specific ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these reactions.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Iodo 4 Methoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. Through the application of one- and two-dimensional NMR techniques, a complete picture of the atomic connectivity and spatial relationships within 3-iodo-4-methoxybenzaldehyde can be assembled.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the fundamental information for the structural assignment of this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the splitting patterns reveal the number of neighboring protons. In the ¹³C NMR spectrum, the chemical shift of each carbon atom provides information about its hybridization and the nature of its substituents.

For this compound, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) protons will also present as a singlet, but at a much more upfield position, generally between 3.8 and 4.0 ppm. The aromatic protons will exhibit a more complex pattern. The proton on C5, situated between the methoxy and iodo groups, is expected to be a doublet, coupled to the proton on C6. The proton on C2, adjacent to the aldehyde group, will likely be a doublet, coupled to the proton on C6. The proton at C6 will appear as a doublet of doublets, being coupled to the protons at both C2 and C5.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be the most downfield signal, typically appearing between 190 and 195 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon bearing the methoxy group (C4) being more shielded and the carbon bearing the iodine atom (C3) showing a characteristic upfield shift due to the heavy atom effect. The methoxy carbon will be observed around 55-60 ppm.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 3-Methoxybenzaldehyde | DMSO-d6 | 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H) | 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 |

| 4-Methoxybenzaldehyde (B44291) | CDCl3 | 9.73 (s, 1H), 7.69 (d, J = 12.0Hz, 2H), 6.86 (d, J = 12.0Hz, 2H), 3.73 (s, 3H) | 190.4, 164.2, 131.6, 129.6, 114.0, 55.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra and in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons on adjacent carbons (H2 with H6, and H5 with H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, the signal for the aldehydic proton would correlate with the carbonyl carbon signal, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the aldehydic proton would show a correlation to the aromatic carbon at C2 and C6. The methoxy protons would show correlations to the aromatic carbon at C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (262.04 g/mol ). nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl group (M-29). For this compound, characteristic fragment ions would also be expected from the loss of a methyl group from the methoxy moiety (M-15), and the loss of the iodine atom (M-127). The presence of iodine would also be indicated by its characteristic isotopic pattern.

| Fragment Ion | m/z (Expected) | Description |

|---|---|---|

| [C₈H₇IO₂]⁺ | 262 | Molecular Ion (M⁺) |

| [C₈H₆IO₂]⁺ | 261 | Loss of H from aldehyde |

| [C₇H₄IO₂]⁺ | 233 | Loss of formyl group (CHO) |

| [C₇H₄IO]⁺ | 247 | Loss of methyl group (CH₃) |

| [C₈H₇O₂]⁺ | 135 | Loss of Iodine atom (I) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde proton may be observed as a weaker band around 2720-2820 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-O stretching of the methoxy group will be visible around 1250 cm⁻¹. The C-I stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy would also reveal these characteristic vibrational modes, with the aromatic ring vibrations often showing strong signals.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aldehyde C-H Stretch | 2850-2750 | 2850-2750 |

| C=O Stretch (Aldehyde) | 1700-1680 | 1700-1680 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (Methoxy) | 1275-1200 | 1275-1200 |

| C-I Stretch | 600-500 | 600-500 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The spectrum is likely to exhibit two main absorption bands: a strong band at shorter wavelengths (around 220-250 nm) corresponding to the π → π* transitions of the benzene (B151609) ring, and a weaker band at longer wavelengths (around 270-300 nm) due to the n → π* transition of the carbonyl group. The presence of the methoxy and iodo substituents will influence the exact position and intensity of these bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic aldehydes are strongly fluorescent, the presence of the electron-donating methoxy group could potentially lead to some fluorescence emission. The study of the fluorescence properties would provide insights into the excited state dynamics of the molecule.

Computational Chemistry and Theoretical Modeling of 3 Iodo 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. For 3-Iodo-4-methoxybenzaldehyde, DFT studies are instrumental in elucidating its fundamental chemical and physical properties.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. researchgate.netfigshare.com

Table 1: Illustrative Optimized Geometrical Parameters for a Benzaldehyde (B42025) Derivative (Calculated using DFT) Note: This table is illustrative and based on typical values for similar aromatic aldehydes. Specific experimental or calculated data for this compound is not available in the cited literature.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 |

| C-C (aldehyde) | ~1.48 | - |

| C=O | ~1.21 | - |

| C-O (methoxy) | ~1.36 | - |

| C-I | ~2.10 | - |

| C-C-H (ring) | - | 119 - 121 |

| C-C=O | - | ~124 |

| O=C-H | - | ~120 |

The electronic structure of this compound dictates its reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating a site prone to electrophilic attack. xisdxjxsu.asia Positive potential (blue) would be expected around the hydrogen atoms.

Fukui functions are another set of reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. xisdxjxsu.asia Analysis of Fukui functions would provide a quantitative measure of the reactivity of each atom in this compound, complementing the qualitative picture provided by the MEP map.

Table 2: Conceptual Global Reactivity Descriptors Note: This table presents conceptual descriptors and is not based on specific calculated values for this compound.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1/(2η) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Measure of electrophilic power. |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical chemical shifts would be calculated and compared to experimental spectra to aid in the assignment of peaks to specific protons and carbon atoms.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The calculated IR spectrum can be compared with the experimental Fourier-transform infrared (FTIR) spectrum to identify and assign the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the aldehyde, the C-O stretch of the methoxy (B1213986) group, and the C-I stretch. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT studies are typically performed in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in the solution phase. MD simulations model the movement of atoms and molecules over time, allowing for the study of solvation effects, conformational dynamics in solution, and interactions with other molecules. At present, specific molecular dynamics simulation studies for this compound are not extensively reported in the literature.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Molecular Docking and Protein-Ligand Interaction Studies (relevant for medicinal chemistry applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, molecular docking is often used to predict the interaction between a small molecule ligand, such as this compound, and a protein target.

Derivatives of benzaldehyde are known to exhibit a range of biological activities, and molecular docking studies can help to identify potential protein targets for this compound. researchgate.net The process involves placing the 3D structure of the compound into the binding site of a protein and using a scoring function to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. Such insights are crucial for the rational design of new drug candidates. While the potential for such applications exists, specific molecular docking studies focusing on this compound are not widely documented.

Applications in Complex Organic Synthesis

Building Block for Polycyclic and Heterocyclic Systems

3-Iodo-4-methoxybenzaldehyde is a key precursor for the synthesis of a wide array of polycyclic and heterocyclic compounds. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. clockss.org For instance, it can be used in one-pot Sonogashira coupling reactions to generate biheterocyclic compounds. clockss.org In a typical reaction, this compound is treated with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a substituted alkyne. This intermediate can then undergo further reactions to form complex heterocyclic systems.

The aldehyde group provides a handle for subsequent transformations, including condensations, cyclizations, and multicomponent reactions, to build intricate molecular architectures. Researchers have utilized this compound in the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active molecules and functional materials.

Synthesis of Natural Products and Their Analogues

The structural motifs present in this compound are found in numerous natural products, making it an invaluable starting material for their total synthesis and the preparation of their analogues for structure-activity relationship studies.

Flavonoids and biflavonoids are a large class of naturally occurring polyphenolic compounds with diverse biological activities. This compound serves as a critical A-ring or B-ring precursor in the synthesis of these molecules. For example, it can be condensed with appropriately substituted acetophenones to form chalcones, which are key intermediates in flavonoid synthesis. clockss.org These chalcones can then undergo oxidative cyclization to yield the corresponding flavones. clockss.org

In the total synthesis of amentoflavone, a biflavonoid with a range of reported bioactivities including anti-viral and anti-inflammatory properties, p-anisaldehyde is first iodinated to produce this compound. hilarispublisher.com This intermediate is then condensed with 2-hydroxy-4,6-dimethoxyacetophenone to form a chalcone, a crucial step in constructing one of the flavone (B191248) units of the final biflavonoid. hilarispublisher.com Similarly, the synthesis of 3′,3′′′-binaringenin and related biflavonoids also utilizes 3-iodo-p-anisaldehyde as a key starting material. sci-hub.se

Isoquinoline (B145761) alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant pharmacological properties. nih.gov The core structure of these alkaloids often contains a substituted benzyl (B1604629) group attached to an isoquinoline nucleus. This compound can be employed as a precursor for the substituted benzyl portion of these molecules. The aldehyde functionality allows for the formation of an imine or enamine, which can then undergo cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to construct the isoquinoline core. The iodo and methoxy (B1213986) groups can be further manipulated to achieve the desired substitution pattern of the target alkaloid.

Precursor for Advanced Materials and Specialty Chemicals

The reactivity of this compound makes it a valuable precursor for the synthesis of advanced materials and specialty chemicals. chemimpex.com The ability to participate in cross-coupling reactions allows for the incorporation of this unit into larger polymeric or oligomeric structures. The resulting materials may possess unique optical, electronic, or thermal properties, making them suitable for applications in areas such as organic electronics and materials science. Furthermore, its derivatives can be used in the development of specialty chemicals with tailored functionalities for various industrial applications. chemimpex.com

Synthesis of Fluorescent Probes and Imaging Agents

Fluorescent probes and imaging agents are essential tools in biomedical research and diagnostics. chemimpex.com The structural framework of this compound can be incorporated into the design of novel fluorophores. The methoxy group can act as an electron-donating group, influencing the photophysical properties of the resulting molecule. The aldehyde and iodo groups provide convenient points for modification and attachment to other molecules, such as biomolecules or targeting ligands. This allows for the development of targeted fluorescent probes for imaging specific cellular components or processes. chemimpex.com

Research in Medicinal Chemistry and Biological Activity of Derivatives

Role as an Intermediate in Pharmaceutical Synthesis

3-Iodo-4-methoxybenzaldehyde is a key precursor in the synthesis of various pharmaceutical compounds. Its aldehyde functionality readily participates in reactions such as condensation, oxidation, and the formation of Schiff bases, while the carbon-iodine bond is amenable to cross-coupling reactions, enabling the introduction of diverse substituents. For instance, the related compound 3-Iodo-4,5-dimethoxybenzaldehyde has been utilized in the preparation of chloropeptin I and chloropeptin II, complex non-ribosomal peptides with potential therapeutic applications. The versatility of the benzaldehyde (B42025) moiety is further highlighted by its use in synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

Design and Synthesis of Bioactive Molecules Derived from this compound

The inherent reactivity of this compound has been exploited by medicinal chemists to design and synthesize a multitude of bioactive molecules.

Derivatives of this compound have shown promise as anti-cancer agents and enzyme inhibitors. For example, a related compound, 3-Iodo-4-hydroxybenzaldehyde, has been found to potentially inhibit the synthesis of the potent antitumor drug daunorubicin and has been suggested through molecular modeling to bind to ATP synthase. biosynth.com Furthermore, chalcones, which can be synthesized from benzaldehyde derivatives, are recognized for their anticancer properties. nih.gov The synthesis of benzyloxybenzaldehyde derivatives has also yielded compounds with significant activity against leukemia cell lines. researchgate.net These findings underscore the potential of the substituted benzaldehyde scaffold in the development of novel oncology therapeutics.

Table 1: Examples of Anti-Cancer Agents and Enzyme Inhibitors Derived from Related Benzaldehydes

| Compound Class | Starting Material Analogue | Biological Activity |

|---|---|---|

| Chalcones | 3-Benzyloxy-4-methoxybenzaldehyde | Cytotoxicity against various cancer cell lines. |

| Benzyloxybenzaldehydes | 3-Hydroxybenzaldehyde | Activity against HL-60 leukemia cells. |

The global challenge of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Derivatives of this compound have been explored for their antimicrobial potential. For instance, the synthesis of chalcone derivatives from the structurally similar 3-benzyloxy-4-methoxybenzaldehyde has resulted in compounds with notable antibacterial activity. researchgate.netorientjchem.org Additionally, fatty acid amides derived from 4-methoxybenzylamine have been designed and synthesized as antimicrobial agents. nih.gov In the antiviral arena, while direct derivatives are less documented, the broader class of benzaldehyde-related structures continues to be a source of investigation for new antiviral therapies.

Table 2: Antimicrobial Activity of Chalcone Derivatives from a this compound Analogue

| Compound | Test Organism | Activity |

|---|---|---|

| Chalcone Derivative 1 | Staphylococcus aureus | Active |

| Chalcone Derivative 2 | Escherichia coli | Active |

Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory drugs is a continuous effort. While direct studies on this compound derivatives are limited, research on related structures provides valuable insights. For example, dihydrocorynantheol, an alkaloid with anti-inflammatory properties, has been structurally modified, with derivatives like p-methoxybenzoyl analogues showing activity. if-pan.krakow.pl This suggests that the methoxybenzoyl moiety, present in this compound, can contribute to anti-inflammatory effects.

The pursuit of treatments for neurodegenerative diseases has led to the exploration of various chemical scaffolds for their neuroprotective properties. Flavonoids, which share structural similarities with derivatives of this compound, have been analyzed for their structure-activity relationship in anti-neurodegenerating activity, with methoxy (B1213986) groups being identified as important for activity. mdpi.com This indicates the potential for derivatives of this compound to be developed as neuroprotective agents.

Investigation of Structure-Activity Relationships (SAR) in Bioactive Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the rational design of more potent and selective drugs. For derivatives of this compound, several SAR studies on related compounds have provided valuable information.

In the context of anticancer agents , studies on quinoxaline derivatives have shown that the position and nature of substituents on the aromatic ring significantly influence their anticancer activity. mdpi.com For example, the presence of methoxy groups can enhance activity. mdpi.com

For antimicrobial compounds , SAR studies of indole diketopiperazine alkaloids have demonstrated that the core heterocyclic structure and its substituents are critical for antibacterial and antifungal efficacy. frontiersin.org Similarly, the antimicrobial activity of peptoids is influenced by factors such as chain length and cyclization. mdpi.com

In the realm of antiviral agents , research on thiobenzamide influenza fusion inhibitors has revealed that the stereochemistry and positioning of substituents on a cyclohexyl ring attached to the thioamide moiety are crucial for potent antiviral activity. researchgate.net

These SAR studies, while not all directly on this compound derivatives, provide a foundational understanding that can guide the future design of novel therapeutic agents based on this versatile chemical intermediate. The strategic modification of the iodo, methoxy, and aldehyde groups on the this compound scaffold holds significant promise for the development of next-generation pharmaceuticals.

Development of Radiolabeled Tracers for Imaging (e.g., PET)

While direct applications of this compound as a radiolabeled tracer are not extensively documented in publicly available research, its chemical structure provides a versatile scaffold for the synthesis of potential Positron Emission Tomography (PET) imaging agents. The presence of an iodine atom allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), which are used in medical imaging. Furthermore, the methoxy and aldehyde groups offer sites for chemical modification to attach positron-emitting radionuclides like fluorine-18 (¹⁸F) or carbon-11 (¹¹C), which are commonly used in PET imaging.

The general strategy for developing a PET tracer from a molecule like this compound involves a multi-step synthesis. Initially, the core structure is modified to incorporate a leaving group that can be readily displaced by a radionuclide in the final step of the synthesis. This late-stage introduction of the radioisotope is crucial due to the short half-lives of many positron emitters.

For instance, derivatives of this compound could be synthesized to include precursors for radiolabeling, such as a nitro group that can be reduced to an amine and subsequently used in radiolabeling reactions, or a bromo or tosyl group that can be substituted with a radiohalogen. The aldehyde functional group can also be utilized for conjugation with other molecules or for the introduction of a radiolabeled prosthetic group.

Research into derivatives of similar benzaldehyde compounds has shown the feasibility of developing PET tracers for various biological targets. Although specific studies detailing the conversion of this compound into a PET tracer are not prominent, the fundamental principles of radiopharmaceutical chemistry suggest its potential as a valuable starting material in the development of novel imaging agents for oncology, neurology, and cardiology.

Biochemical Probes for Enzyme Activity and Protein Interactions

This compound and its derivatives hold potential for the development of biochemical probes to investigate enzyme activity and protein-ligand interactions. The utility of a compound as a biochemical probe is determined by its ability to interact with a biological target in a specific and detectable manner. The structural features of this compound, including the aldehyde group, the iodine atom, and the methoxy group, can be chemically modified to create such probes.

One approach is the synthesis of fluorescent probes. By attaching a fluorophore to the this compound scaffold, researchers can create molecules that emit light upon binding to a target protein or being processed by an enzyme. This allows for the visualization and quantification of biological processes in real-time using techniques like fluorescence microscopy and spectroscopy.

Furthermore, the aldehyde group can react with nucleophilic residues in the active sites of certain enzymes, leading to the formation of a covalent bond. This property can be exploited to design activity-based probes (ABPs) that irreversibly label active enzymes. Such probes are valuable tools for identifying and profiling enzyme activity in complex biological samples.

While direct studies employing this compound as a biochemical probe are not widely reported, research on its demethylated derivative, 3-Iodo-4-hydroxybenzaldehyde, has suggested biological activity. Molecular modeling studies have indicated that 3-Iodo-4-hydroxybenzaldehyde may interact with the active site of ATP synthase, an important enzyme in cellular metabolism biosynth.com. This suggests that derivatives of this compound could be designed to target specific enzyme families.

The development of biochemical probes from this compound would likely involve synthetic modifications to enhance specificity and introduce a reporter tag (e.g., a fluorophore, a biotin tag for affinity purification, or a photo-crosslinker). The following table summarizes potential modifications and their applications in creating biochemical probes.

| Structural Modification | Type of Probe | Application |

| Attachment of a fluorophore | Fluorescent Probe | Visualizing protein localization and dynamics |

| Introduction of a reactive group | Activity-Based Probe | Profiling enzyme activity |

| Incorporation of a biotin tag | Affinity Probe | Identifying protein binding partners |

| Addition of a photo-crosslinking moiety | Photoaffinity Probe | Mapping protein-ligand interaction sites |

Applications in Agrochemical and Industrial Research

Intermediate in Agrochemical Synthesis

3-Iodo-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of complex molecules for the agrochemical sector. chemimpex.com Its structure is well-suited for creating bioactive molecules due to its enhanced reactivity. chemimpex.com The iodine substituent is a key feature, as it can facilitate further chemical transformations, allowing for the construction of more elaborate molecular architectures. chemimpex.com Researchers in the agrochemical field utilize this compound as a starting point to streamline synthetic pathways, benefiting from its stability and compatibility with a range of reaction conditions. chemimpex.com

Development of Novel Pesticides and Herbicides

The unique chemical properties of this compound make it a subject of research for the development of more effective and novel agrochemicals. chemimpex.com The compound is explored for its potential contribution to new pesticides and herbicides. chemimpex.com Its role as a building block allows for the synthesis of new active ingredients with potentially enhanced efficacy and targeted action. The development of such compounds is a key area of focus in agrochemical research, aiming to address challenges in crop protection. chemimpex.com

Specialty Chemicals and Advanced Materials Applications

Beyond its direct role in agrochemicals, this compound is an important intermediate in the synthesis of specialty chemicals. chemimpex.com The reactivity of the iodine atom allows for its use in creating complex molecules for various industrial applications. chemimpex.com While its primary documented use is in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals, its foundational structure is relevant for creating other advanced organic materials. chemimpex.com

Environmental and Biosynthetic Research of Halogenated Benzaldehydes

Biosynthetic Pathways in Microorganisms (e.g., Fungi)

While direct biosynthetic pathways for 3-Iodo-4-methoxybenzaldehyde have not been extensively detailed, the synthesis of structurally similar halogenated aromatic aldehydes by fungi provides a strong basis for postulating its formation. Fungi are known producers of a vast array of halogenated metabolites. rsc.org The biosynthesis of these compounds is catalyzed by specific enzymes capable of incorporating halogen atoms into organic molecules.

The likely precursor for this compound is p-anisaldehyde (4-methoxybenzaldehyde). Fungal enzymes, particularly haloperoxidases and laccases, are capable of catalyzing the iodination of phenolic compounds. nih.govrsc.org

Haloperoxidases: Vanadium-dependent haloperoxidases (VHPOs) are a key class of enzymes that catalyze the oxidation of halides (I-, Br-, Cl-) by hydrogen peroxide, producing a reactive halogenating species, likely a hypohalous acid (e.g., hypoiodous acid, HIO). nih.govresearchgate.net This reactive intermediate can then electrophilically attack an activated aromatic ring, such as that of p-anisaldehyde, to yield the iodinated product. The iodination would likely occur at the position ortho to the activating methoxy (B1213986) group, resulting in this compound.

Laccases: Laccases are multi-copper oxidoreductases that can also facilitate the iodination of aromatic compounds. nih.govbg.ac.rs These enzymes oxidize iodide (I⁻) to reactive iodine species (e.g., I₂) using molecular oxygen as the oxidant. nih.gov The generated iodine can then react with phenolic substrates like vanillin (B372448) and its derivatives. nih.gov Studies have demonstrated the laccase-catalyzed iodination of vanillin to produce 5-iodovanillin, indicating the feasibility of this enzymatic system for iodinating substituted benzaldehydes. nih.gov Given the structural similarity, a laccase-mediated system could similarly iodinate p-anisaldehyde to form this compound.

Table 1: Key Fungal Enzymes in Halogenated Benzaldehyde (B42025) Biosynthesis

| Enzyme Class | Cofactor/Cosubstrate | Halide Source | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Vanadium Haloperoxidase (VHPO) | Vanadate, H₂O₂ | Iodide (I⁻) | Oxidation of I⁻ to hypoiodous acid (HIO), followed by electrophilic aromatic substitution. | nih.gov |

| Laccase | Copper, O₂ | Iodide (I⁻) | Oxidation of I⁻ to molecular iodine (I₂), followed by electrophilic aromatic substitution. | nih.gov |

Biotransformation and Degradation Studies in Environmental Systems

Specific studies on the biotransformation and environmental degradation of this compound are limited. However, the environmental fate of this compound can be inferred from research on the microbial degradation of other halogenated and aromatic compounds. nih.govucsf.edu Microorganisms, including bacteria and fungi, possess diverse metabolic pathways to break down such chemicals. frontiersin.orgnih.govfrontiersin.org

The degradation of this compound in environmental systems likely involves several key biotransformation reactions:

Oxidation of the Aldehyde Group: A common initial step in the microbial degradation of aromatic aldehydes is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid group (-COOH). This would transform this compound into 3-iodo-4-methoxybenzoic acid.

Reduction of the Aldehyde Group: Alternatively, the aldehyde group can be reduced to an alcohol (-CH₂OH), yielding (3-iodo-4-methoxyphenyl)methanol.

Deiodination: The removal of the iodine atom is a critical step in the complete mineralization of the compound. This can occur either reductively, replacing the iodine with a hydrogen atom, or hydrolytically, replacing it with a hydroxyl group.

Demethylation: The methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH), a common microbial reaction in the degradation of aromatic ethers.

Aromatic Ring Cleavage: Following initial transformations, the aromatic ring is typically hydroxylated and subsequently cleaved by dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolic pathways.

The persistence of this compound in the environment will depend on various factors, including microbial community composition, oxygen availability, and the presence of other organic matter. Generally, halogenated aromatic compounds can be persistent pollutants. nih.govmdpi.com The presence of the iodine atom can increase the recalcitrance of the molecule to microbial attack compared to its non-halogenated counterpart. kobv.de

Table 2: Potential Biotransformation Products of this compound

| Transformation Type | Potential Product |

|---|---|

| Oxidation | 3-Iodo-4-methoxybenzoic acid |

| Reduction | (3-Iodo-4-methoxyphenyl)methanol |